molecular formula C14H26O2 B14457701 Tetradeca-2,12-diene-1,14-diol CAS No. 72312-55-1

Tetradeca-2,12-diene-1,14-diol

Cat. No.: B14457701
CAS No.: 72312-55-1
M. Wt: 226.35 g/mol
InChI Key: ZNFXPJZHUWVQHA-UHFFFAOYSA-N
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Description

Tetradeca-2,12-diene-1,14-diol is a synthetic diene diol that serves as a key chemical intermediate in medicinal chemistry and anticancer research. This compound is part of a class of molecules featuring a 1,5-diene fragment, which is recognized as a significant pharmacophore due to its association with a range of biological activities . While specific biological data for this exact isomer is not fully detailed in the available literature, its structural analogues, such as (5Z,9Z)-tetradeca-5,9-diene-1,14-diol, are prominently used in the synthesis of novel hybrid molecules and macrodiolides . These hybrid molecules, created by conjugating the diene diol with other bioactive scaffolds like lithocholic acid or oleanolic acid, have demonstrated potent biological effects. They exhibit extremely high inhibitory activity against human topoisomerase I, an enzyme critical for DNA replication and a prime target in oncology, with some compounds showing activity 2–4 times greater than the known inhibitor camptothecin . Furthermore, research on these related synthetic molecules has shown them to be efficient inducers of apoptosis (programmed cell death) in various tumor cell lines, including Jurkat, K562, U937, and HeLa cells, as confirmed through flow cytometry and fluorescence microscopy studies . The primary research value of this compound lies in its application as a versatile building block for the creation of modern drug candidates aimed at treating human oncological diseases . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

72312-55-1

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

IUPAC Name

tetradeca-2,12-diene-1,14-diol

InChI

InChI=1S/C14H26O2/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16/h9-12,15-16H,1-8,13-14H2

InChI Key

ZNFXPJZHUWVQHA-UHFFFAOYSA-N

Canonical SMILES

C(CCCCC=CCO)CCCC=CCO

Origin of Product

United States

Chemical Transformations and Derivatization Reactions of Tetradeca 2,12 Diene 1,14 Diol

Esterification Reactions for Macrocyclic and Linear Polymeric Structures

Esterification represents a primary pathway for the derivatization of Tetradeca-2,12-diene-1,14-diol, leading to the formation of macrodiolides and polyesters. These reactions can proceed through either intermolecular or intramolecular routes, employing various catalytic systems to achieve high yields and stereoselectivity.

Intermolecular Cyclocondensation with Dicarboxylic Acids

The reaction of this compound with dicarboxylic acids is a common strategy to produce macrocyclic diolides, which are cyclic esters containing two ester linkages. The efficiency and outcome of these reactions are highly dependent on the chosen coupling agents and reaction conditions.

Hafnium(IV) triflate (Hf(OTf)₄) has emerged as a highly effective catalyst for the direct intermolecular cyclocondensation of diols and dicarboxylic acids. rsc.org This method is valued for its operational simplicity, avoiding the need for slow addition techniques or azeotropic removal of water. rsc.org Research has demonstrated the successful synthesis of new tetraenoic macrodiolides through the Hf-catalyzed intermolecular cyclocondensation of (5Z,9Z)-tetradeca-5,9-dienedioic acid with various α,ω-alka-nZ,(n+4)Z-dienediols, including (5Z,9Z)-tetradeca-5,9-diene-1,14-diol. mdpi.com These reactions typically proceed in good yields, ranging from 67% to 76%. mdpi.com For instance, the reaction between (5Z,9Z)-tetradeca-5,9-dienedioic acid and 1,16-octadeca-6Z,10Z-dienediol in toluene (B28343) was completed within 18 hours, yielding the corresponding macrodiolide in 76% yield. mdpi.com This catalytic system has also been employed in the synthesis of macrodiolides incorporating 1Z,5Z-diene and 1,3-diyne moieties, achieving yields of 55–79% with greater than 98% stereoselectivity. researchgate.net

Table 1: Hafnium(IV) Triflate-Catalyzed Macrodiolide Synthesis

Diol ReactantDicarboxylic Acid ReactantCatalyst Loading (mol%)SolventReaction Time (h)Yield (%)Reference
(5Z,9Z)-Tetradeca-5,9-diene-1,14-diol(5Z,9Z)-Tetradeca-5,9-dienedioic acid5TolueneNot SpecifiedNot Specified mdpi.com
1,12-Dodeca-4Z,8Z-dienediol(5Z,9Z)-Tetradeca-5,9-dienedioic acid5TolueneNot Specified67 mdpi.com
1,16-Octadeca-6Z,10Z-dienediol(5Z,9Z)-Tetradeca-5,9-dienedioic acid5Toluene1876 mdpi.com

A widely used method for the synthesis of macrocycles from diols and dicarboxylic acids involves the use of a carbodiimide, such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). researchgate.netnih.govresearchgate.netmdpi.com This system facilitates the intermolecular cyclocondensation under mild conditions. An original synthetic route for producing unsaturated polyaromatic macrolactones containing a 1Z,5Z-diene moiety in yields of 48–71% and with over 98% stereoselectivity has been developed based on this methodology. researchgate.netmdpi.comnih.gov The reaction involves the condensation of aromatic dicarboxylic acids with α,ω-alka-nZ,(n+4)Z-dienediols, such as (5Z,9Z)-tetradeca-5,9-diene-1,14-diol. researchgate.netmdpi.comnih.gov The yields of these macrocyclization reactions are influenced by the structure of both the diol and the dicarboxylic acid, as well as the reactant concentrations. mdpi.com For example, the reaction between (5Z,9Z)-tetradeca-5,9-diene-1,14-diol and various aromatic dicarboxylic acids resulted in the corresponding macrolactones in yields of 54–65%. mdpi.com

Table 2: EDC/DMAP-Mediated Macrocyclization of (5Z,9Z)-Tetradeca-5,9-diene-1,14-diol with Aromatic Dicarboxylic Acids

Aromatic Dicarboxylic AcidDiol to Acid RatioEDC to Diol RatioDMAP to Diol RatioSolventYield (%)Reference
Dicarboxylic acid 5a1:12:10.5:1Dichloromethane54 mdpi.com
Dicarboxylic acid 5b1:12:10.5:1Dichloromethane60 mdpi.com
Dicarboxylic acid 5c1:12:10.5:1Dichloromethane65 mdpi.com
Hafnium(IV) Triflate-Catalyzed Macrodiolide Formation

Intramolecular Cyclization Pathways

While intermolecular reactions are common, intramolecular cyclization of derivatives of this compound can also lead to the formation of macrocycles. For instance, ω-hydroxyalkadienoic acids, which can be synthesized from the corresponding diols, can undergo intramolecular cyclization. The use of hafnium(IV) triflate as a catalyst has been shown to be effective in promoting the intramolecular cyclization of ω-hydroxyalkadienoic acids to yield unsaturated macrocyclic lactones and diolides. researchgate.netresearchgate.net

Oxidative Transformations to Related Carbonyl and Carboxylic Acid Derivatives

The primary alcohol groups of this compound can be oxidized to afford the corresponding dialdehydes or dicarboxylic acids. These derivatives are valuable intermediates for further synthetic transformations.

Synthesis of Dienedialdehydes from this compound

The transformation of (5Z,9Z)-tetradeca-5,9-diene-1,14-diol into its corresponding dialdehyde (B1249045) has been reported as a key step in the synthesis of other valuable compounds. researchgate.netresearchgate.net This oxidation provides a precursor for subsequent reactions, such as the synthesis of macrocyclic and linear compounds containing pharmacophoric 1Z,5Z-diene and alkynylcarbinol fragments. researchgate.netresearchgate.net While specific reagents for this transformation are not detailed in the provided context, standard oxidation methods for primary alcohols to aldehydes, such as those employing pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, are commonly used in organic synthesis. The resulting long-chain α,ω-dialdehydes can then be utilized in further reactions, including intramolecular aldol/dehydration reactions to form macrocycles. researchgate.net

Preparation of Dienedioic Acids

A primary transformation of (5Z,9Z)-tetradeca-5,9-diene-1,14-diol is its oxidation to the corresponding dicarboxylic acid, (5Z,9Z)-tetradeca-5,9-dienedioic acid. This conversion is a critical step as the resulting dienedioic acid serves as a versatile precursor for further molecular elaboration, particularly in the synthesis of hybrid molecules and polymers. nih.govsciforum.net

The oxidation of the terminal primary alcohol groups to carboxylic acids can be achieved using strong oxidizing agents. A commonly employed and effective method is the Jones oxidation. nih.govsciforum.net This reaction utilizes a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone.

The synthesis pathway often involves a protected form of the diol, such as 1,14-bis-tetrahydropyranyl-(5Z,9Z)-diene-1,14-diol, which is then directly oxidized. nih.govsciforum.net This protected intermediate is synthesized via a titanium-catalyzed homo-cyclomagnesiation of the tetrahydropyran (B127337) ether of hepta-5,6-dien-1-ol. mdpi.comresearchgate.net The subsequent oxidation with the Jones reagent cleaves the protective ethers and oxidizes the liberated hydroxyl groups to yield (5Z,9Z)-tetradeca-5,9-dienedioic acid. sciforum.net This two-step process, starting from the protected diol, provides a reliable route to the dienedioic acid with good yields. sciforum.net

Table 1: Oxidation of (5Z,9Z)-tetradeca-5,9-diene-1,14-diol Derivatives

Starting Material Reagent Product Yield Reference
1,14-bis-tetrahydropyranyl-5Z,9Z-diene-1,14-diol Jones Reagent (H₂CrO₄/H₂SO₄, acetone) (5Z,9Z)-tetradeca-5,9-dienedioic acid 57% sciforum.net
(5Z,9Z)-tetradeca-5,9-diene-1,14-diol Jones Reagent (5Z,9Z)-tetradeca-5,9-dienedioic acid - nih.govresearchgate.net

Synthesis of Complex Molecular Architectures

(5Z,9Z)-Tetradeca-5,9-diene-1,14-diol and its corresponding diacid are valuable platforms for the construction of intricate molecular structures. The terminal functional groups provide handles for connecting the 14-carbon diene chain to other chemical entities, leading to novel hybrid compounds and advanced materials.

Hybrid Molecule Construction through Ester Linkages with Diverse Chemical Scaffolds

Esterification is a fundamental strategy for integrating the tetradeca-5,9-diene unit into larger molecules. By reacting either the diol with carboxylic acids or the diacid with alcohols, a wide array of hybrid molecules can be synthesized. This approach has been extensively used to link the diene fragment with complex natural products, such as steroids and triterpenoids. nih.govmdpi.com

One prominent example is the synthesis of lithocholic acid derivatives. The esterification reaction between (5Z,9Z)-tetradeca-5,9-diene-1,14-diol and 3α-O-acetyllithocholic acid, facilitated by coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) and a catalytic amount of 4-dimethylaminopyridine (DMAP), yields a hybrid molecule where the steroid is linked to the diene diol through an ester bond. nih.gov

Similarly, hybrid molecules incorporating oleanolic acid have been created. In this synthesis, the carboxylic acid group of 3-oxoolean-12-ene-28-oic acid is first converted to a more reactive acid chloride. This intermediate then reacts with the protected form of (5Z,9Z)-tetradeca-5,9-diene-1,14-diol to form an ester linkage, which after deprotection and oxidation, yields the final hybrid product. mdpi.com Other steroid scaffolds, including those derived from cholesterol, pregnenolone, and androsterone, have also been successfully conjugated with the tetradeca-5,9-dienedioic acid fragment through ester bonds. researchgate.netmdpi.com

Table 2: Examples of Hybrid Molecules Synthesized via Esterification

Diene-derived Component Coupled Scaffold Coupling Method Resulting Structure Reference
(5Z,9Z)-tetradeca-5,9-diene-1,14-diol 3α-O-acetyllithocholic acid EDC·HCl, DMAP Lithocholic acid-dienediol conjugate nih.gov
1,14-bis-tetrahydropyranyl-5Z,9Z-diene-1,14-diol 3-oxoolean-12-ene-28-oic acid (as acid chloride) In situ reaction with acid chloride Oleanolic acid-dienediol conjugate mdpi.com
(5Z,9Z)-tetradeca-5,9-dienedioic acid Cholesterol oximes EDC, DMAP Dimeric cholesterol-diene conjugate mdpi.com

Integration of this compound Fragments into Advanced Chemical Frameworks

Beyond simple hybrid molecules, the tetradeca-diene fragment can be incorporated into more sophisticated and larger chemical frameworks, such as macrocycles and polymers. These advanced architectures often exhibit unique properties and functionalities.

One notable application is the synthesis of polyether macrodiolides. This process begins with the intermolecular esterification of (5Z,9Z)-tetradeca-5,9-dienedioic acid with polyether acetylenic alcohols, forming symmetric diesters that possess terminal triple bonds. researchgate.net Subsequently, an intramolecular oxidative coupling of these terminal alkyne groups is performed to achieve macrocyclization, resulting in large ring structures that contain the 1Z,5Z-diene fragment from the original diol. researchgate.net This strategy demonstrates the integration of the diene unit into a constrained macrocyclic environment.

Another area of application is in polymer chemistry. This compound has been identified as a potential unsaturated diol monomer for the synthesis of biodegradable elastomers. google.com Specifically, it can be used in polycondensation reactions with citric acid to form a family of elastomers known as poly(diol citrates). google.com In this framework, the diol units are linked by citrate (B86180) molecules, forming a cross-linked polymer network. The inclusion of the unsaturated diene fragment within the polymer backbone offers potential sites for further modification or for tuning the material's properties.

Table 3: Chemical Compounds Mentioned

Compound Name
(5Z,9Z)-tetradeca-5,9-diene-1,14-diol
(5Z,9Z)-tetradeca-5,9-dienedioic acid
1,14-bis-tetrahydropyranyl-(5Z,9Z)-diene-1,14-diol
3α-O-acetyllithocholic acid
3-oxoolean-12-ene-28-oic acid
4-dimethylaminopyridine (DMAP)
Androsterone
Cholesterol
Chromium trioxide
Citric acid
hepta-5,6-dien-1-ol
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
Lithocholic acid
Oleanolic acid
Poly(diol citrate)
Pregnenolone

Spectroscopic Characterization and Structural Elucidation of Tetradeca 2,12 Diene 1,14 Diol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural elucidation of organic molecules, including "Tetradeca-2,12-diene-1,14-diol" and its derivatives. Both ¹H and ¹³C NMR are instrumental in determining the connectivity of atoms and the stereochemistry of the molecule.

In the context of "(5Z,9Z)-tetradeca-5,9-diene-1,14-diol," a derivative of the target compound, ¹H and ¹³C NMR spectra have been recorded on high-resolution instruments (400 MHz and 500 MHz for ¹H, and 100 MHz, 101 MHz, and 125 MHz for ¹³C) using deuterated chloroform (B151607) (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as an internal standard. mdpi.comsciforum.netmdpi.com These studies are crucial for confirming the 'Z' configuration of the double bonds and for analyzing the conformation of the fourteen-carbon chain. The chemical shifts (δ) and coupling constants (J) of the olefinic protons provide definitive evidence for the cis-geometry around the C5-C6 and C9-C10 double bonds. Furthermore, two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are employed to unambiguously assign all proton and carbon signals, ensuring a complete and accurate structural determination. sciforum.netmdpi.com

For instance, in the synthesis of macrodiolides, the ¹H NMR spectrum of a derivative showed multiplets for the olefinic protons (CH=CH) in the range of δ 5.32–5.45 ppm. mdpi.com The signals for the methylene (B1212753) groups adjacent to the oxygen atoms (CH₂O) typically appear as triplets. mdpi.com The ¹³C NMR spectra of these derivatives show characteristic signals for the olefinic carbons around δ 128-131 ppm and for the carbons bonded to oxygen in the region of δ 60-70 ppm. mdpi.com

Detailed NMR data for derivatives of "this compound" are often presented in tabular format to facilitate analysis.

Table 1: Representative ¹H NMR Data for a (5Z,9Z)-tetradeca-5,9-diene Derivative

Functional Group Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
CH=CH 5.32-5.45 m -
CH₂O 4.09 t 6.6
CH₂C= 1.94-2.12 m -
CH₂ 1.38-1.74 m -

Data derived from studies on macrocyclic derivatives. mdpi.com

Table 2: Representative ¹³C NMR Data for a (5Z,9Z)-tetradeca-5,9-diene Derivative

Carbon Atom Chemical Shift (δ, ppm)
C=O 173.7
CH=CH 129.0-130.2
CH₂O 64.2
CH₂C= 26.5-27.4
CH₂ 24.8-33.6

Data derived from studies on macrocyclic derivatives. mdpi.com

Mass Spectrometry (e.g., High-Resolution Mass Spectrometry) for Molecular Formula Determination

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of "this compound" and its derivatives. High-Resolution Mass Spectrometry (HRMS), in particular, provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.

Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. mdpi.com For example, ESI-TOF (Time-of-Flight) mass spectrometry has been used to confirm the mass of synthesized macrocyclic compounds derived from "(5Z,9Z)-tetradeca-5,9-diene-1,14-diol." sciforum.net The observed mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺ is compared with the calculated value for the proposed molecular formula, with a high degree of agreement confirming the composition.

For the parent compound, tetradeca-2c,12c-diene-1,14-diol, the molecular formula is C₁₄H₂₆O₂ with a molecular weight of 226.359. lookchem.com The saturated analogue, tetradecane-1,14-diol, has a molecular formula of C₁₄H₃₀O₂ and a molecular weight of 230.3868. nist.gov

Table 3: High-Resolution Mass Spectrometry Data for Derivatives of (5Z,9Z)-Tetradeca-5,9-diene

Compound Molecular Formula Calculated m/z [M+H]⁺ Found m/z [M+H]⁺
Macrodiolide 6a C₂₆H₄₀O₄ 417.2999 417.2985
Macrodiolide 6b C₂₈H₄₄O₄ 445.3312 445.3321
Macrodiolide 6c C₃₀H₄₈O₄ 473.3625 473.3652
Macrodiolide 6d C₃₂H₅₂O₄ 501.3938 501.3953

Data obtained via ESI-MS. mdpi.com

X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives

While obtaining a single crystal of the parent diol suitable for X-ray diffraction can be challenging due to its flexibility, crystalline derivatives can provide definitive proof of structure, including absolute stereochemistry. X-ray crystallography offers an unparalleled level of detail, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles.

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The data collected allows for the construction of an electron density map, from which the positions of the individual atoms can be determined.

Table 4: Crystallographic Data for a Related Polycyclic Derivative

Parameter Value
Crystal System Orthorhombic
Space Group P b c a
a (Å) 11.5170 (14)
b (Å) 13.9586 (15)
c (Å) 26.413 (3)
V (ų) 4246.1 (8)
Z 8

Data for Tetramethyl 1,4-dimethyl-13,14-dioxapentacyclo[8.2.1.1⁴,⁷.0²,⁹.0³,⁸]tetradeca-5,11-diene-5,6,11,12-tetracarboxylate. iucr.org

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are essential for the purification of "this compound" and its derivatives, as well as for the assessment of their purity and the separation of potential isomers (e.g., E/Z isomers).

Thin-Layer Chromatography (TLC) is routinely used to monitor the progress of reactions and to get a preliminary indication of the purity of the synthesized compounds. mdpi.commdpi.com For purification, column chromatography using silica (B1680970) gel is a standard procedure.

More advanced techniques like Centrifugal Partition Chromatography (CPC) have been effectively used for the activity-guided separation of complex mixtures containing diene-diol derivatives. nih.govresearchgate.net For example, CPC was employed to isolate (6E,12E)-tetradeca-6,12-diene-8,10-diyne-1,3-diol diacetate from a natural source, using a solvent system of n-hexane–ethyl acetate–methanol–water. nih.govbiocrick.com This technique is particularly useful for separating compounds with similar polarities without the use of a solid stationary phase, which can sometimes lead to sample degradation. researchgate.net

The purity of the isolated compounds is often further confirmed by analytical techniques like High-Performance Liquid Chromatography (HPLC), which can provide quantitative information about the purity and the presence of any isomers.

Table 5: Compound Names Mentioned in the Article

Compound Name
(5Z,9Z)-tetradeca-5,9-diene-1,14-diol
(6E,12E)-tetradeca-6,12-diene-8,10-diyne-1,3-diol diacetate
1,14-tetradecanediol
Macrodiolide 6a
Macrodiolide 6b
Macrodiolide 6c
Macrodiolide 6d
tetradeca-2c,12c-diene-1,14-diol
tetramethyl 1,4-dimethyl-13,14-dioxapentacyclo[8.2.1.1⁴,⁷.0²,⁹.0³,⁸]tetradeca-5,11-diene-5,6,11,12-tetracarboxylate

Computational Chemistry and Mechanistic Studies of Tetradeca 2,12 Diene 1,14 Diol Reactivity

Theoretical Investigations of Reaction Mechanisms in Diol Transformations

Theoretical studies on the transformation of diols often focus on reactions such as cyclodehydration, oxidation, and esterification. For a molecule like Tetradeca-2,12-diene-1,14-diol, the presence of two double bonds introduces additional reactive sites. Theoretical investigations into the reaction mechanisms of analogous systems can provide valuable insights.

For instance, studies on the cyclodehydration of butanediols and butene-diols have utilized quantum chemical calculations to map out the potential energy surface and identify transition states. researchgate.net These studies suggest that the reaction can proceed through a protonated intermediate, followed by intramolecular nucleophilic attack of one hydroxyl group on the protonated carbon of the other, leading to the formation of a cyclic ether. In the case of this compound, a similar mechanism could lead to the formation of large-ring cyclic ethers, although the long chain might introduce a higher entropic barrier compared to shorter diols.

The reactivity of the diene systems within the molecule can also be explored theoretically. Diels-Alder reactions, for example, are a common transformation for dienes. Quantum mechanical calculations, such as those using M06-2X density functional theory, have been employed to study the reactivity of various cyclic dienes with dienophiles. acs.orgnih.gov These studies analyze the distortion/interaction model to predict reactivity, where the energy required to distort the reactants into the transition state geometry is a key factor. acs.orgnih.gov For this compound, the flexibility of the long alkyl chain could influence the ease with which the diene moieties can adopt the necessary conformation for such cycloaddition reactions.

Density Functional Theory (DFT) for Conformational Analysis and Energetic Profiles

Density Functional Theory (DFT) is a powerful computational tool for investigating the conformational landscape and energetic profiles of molecules. For a flexible molecule like this compound, numerous conformers can exist due to rotation around single bonds.

The energetic profiles of different conformers can be calculated to determine their relative populations at a given temperature. The table below illustrates a hypothetical relative energy landscape for different conformers of a long-chain diol, highlighting the key dihedral angles that would be scanned in a computational study.

Table 1: Hypothetical Relative Energies of this compound Conformers from DFT Calculations

ConformerDihedral Angle 1 (C1-C2-C3-C4)Dihedral Angle 2 (C11-C12-C13-C14)Relative Energy (kcal/mol)
Aanti (180°)anti (180°)0.00
Bgauche (60°)anti (180°)0.95
Canti (180°)gauche (60°)0.95
Dgauche (60°)gauche (60°)1.90

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific DFT calculations.

Molecular Dynamics Simulations to Explore Reactive Pathways and Molecular Interactions

Molecular dynamics (MD) simulations can provide a dynamic picture of the behavior of this compound in different environments, such as in solution or at an interface. By simulating the movement of atoms over time, MD can reveal preferred conformations, intermolecular interactions, and the initial steps of reactive pathways. nih.gov

MD simulations of similar long-chain molecules, like unsaturated fatty acids, have been used to study their aggregation and interaction with other molecules. researcher.life For this compound, MD simulations could be used to explore how the molecule folds in a solvent, and how the hydroxyl and diene groups are exposed or shielded. This information is crucial for understanding its reactivity, as the accessibility of these functional groups will govern their ability to participate in reactions.

Furthermore, MD simulations can be used to study the interaction of the diol with potential reactants or catalysts. For example, in a simulated oxidation reaction, one could observe the approach of an oxidizing agent to the hydroxyl or diene functionalities and identify the most likely sites of initial attack. The simulations can also provide insights into the role of solvent molecules in stabilizing intermediates and transition states.

Elucidation of Structure-Reactivity Relationships through Quantum Chemical Models

Quantum chemical models are instrumental in elucidating the relationship between the molecular structure of a compound and its reactivity. By calculating various electronic properties, we can predict and explain the chemical behavior of this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in this regard. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can indicate the nucleophilic and electrophilic character of different parts of the molecule. For this compound, the HOMO is likely to be localized on the carbon-carbon double bonds, making them susceptible to attack by electrophiles. The LUMO, in contrast, might be more distributed, but regions of high density would indicate sites prone to nucleophilic attack.

Quantum chemical descriptors, such as electrostatic potential maps, can also reveal reactive sites. Regions of negative electrostatic potential (red) indicate areas of high electron density, which are attractive to electrophiles, while regions of positive electrostatic potential (blue) are electron-deficient and susceptible to nucleophilic attack. For this compound, the oxygen atoms of the hydroxyl groups would be expected to have a negative electrostatic potential, while the hydrogen atoms of the hydroxyl groups would have a positive potential.

The following table presents a hypothetical summary of quantum chemical descriptors for the different functional groups in this compound, which could be obtained from quantum chemical calculations.

Table 2: Hypothetical Quantum Chemical Reactivity Descriptors for this compound

Functional GroupHOMO Energy ContributionLUMO Energy ContributionElectrostatic PotentialPredicted Reactivity
C=C double bondHighLowSlightly NegativeElectrophilic attack
-OH group (Oxygen)ModerateModerateStrongly NegativeNucleophilic, H-bond donor/acceptor
-OH group (Hydrogen)LowHighStrongly PositiveElectrophilic, H-bond donor
Alkyl ChainVery LowVery HighNeutralGenerally inert

Note: This table is illustrative and based on general principles of electronic structure theory. Actual values would require specific quantum chemical calculations.

By combining these computational approaches, a comprehensive understanding of the reactivity of this compound can be achieved, guiding experimental studies and the development of its potential applications.

Applications and Material Science Perspectives of Tetradeca 2,12 Diene 1,14 Diol and Its Derivatives

Role in Supramolecular Chemistry and the Design of Macrocyclic Platforms

Long-chain diols are valuable precursors in the synthesis of macrocycles—large ring-like molecules—which are fundamental to supramolecular chemistry and materials science. researchgate.netmdpi.comsciforum.net The synthesis of these large rings can be challenging, but various strategies have been developed to facilitate their formation from diol precursors. researchgate.netrsc.org

One established method involves reacting a diol with reagents like thionyl chloride to form a cyclic sulfite, which can then be oxidized to a cyclic sulfate. google.com These macrocyclic sulfates are stable intermediates that can undergo ring-opening reactions to produce a variety of derivatives. google.com The fourteen-carbon chain of Tetradeca-2,12-diene-1,14-diol provides the necessary length and flexibility to form large, stable ring structures. The presence of the internal double bonds could further influence the conformation and reactivity of the resulting macrocycle.

Macrocyclic compounds are of significant interest due to their ability to form host-guest complexes and self-assemble into highly ordered supramolecular structures, such as gels and liquid crystals. mdpi.com The specific geometry and functionality of macrocycles derived from this compound could lead to novel materials with applications in molecular recognition, catalysis, and drug delivery. researchgate.net For instance, research on similar long-chain diene-containing macrodiolides has highlighted their importance in materials science and pharmaceuticals. mdpi.comsciforum.netsciforum.net

Potential as a Monomer in Polymer Chemistry, specifically in Polyester (B1180765) Synthesis

Diols are fundamental building blocks in condensation polymerization, particularly for the synthesis of polyesters. savemyexams.com Polyesters are created by reacting diols with dicarboxylic acids, resulting in a polymer chain linked by ester groups. savemyexams.comtritiumupr.commdpi.com this compound, with its two terminal hydroxyl groups, is well-suited for this role.

The polymerization of a diol like this compound with a dicarboxylic acid would result in an unsaturated polyester. The key features of such a polymer would be:

Flexibility : The long C14 aliphatic chain would impart significant flexibility to the polymer backbone. mdpi.com

Reactive Sites : The carbon-carbon double bonds within the polymer chain would be retained, providing sites for post-polymerization modification, such as cross-linking. acs.orgnih.govwikipedia.org

The properties of polyesters can be precisely controlled by the choice of the diol and dicarboxylic acid monomers. acs.orgnih.gov Using a long-chain diol like this compound is expected to increase the polymer's toughness and lower its glass transition temperature compared to polyesters made with shorter diols. mdpi.com

A relevant method for polymerizing diene-containing monomers is Acyclic Diene Metathesis (ADMET) polymerization. acs.orgnih.govmdpi.com This technique is highly efficient for creating high-molecular-weight unsaturated polyesters from bio-based feedstocks like plant oils. nih.govresearchgate.netmdpi.com ADMET could be a powerful tool for polymerizing derivatives of this compound into precisely defined polymer structures.

Table 1: Predicted Influence of Monomer Structure on Polyester Properties

Monomer FeaturePredicted Effect on Polyester PropertiesScientific Rationale
Long (C14) Aliphatic ChainIncreased flexibility, lower glass transition temperature (Tg), lower melting point (Tm).Long, flexible chains increase segmental motion and reduce the energy required for the polymer to transition from a glassy to a rubbery state. mdpi.com
Internal Double BondsProvides sites for cross-linking, grafting, or other chemical modifications. May slightly increase rigidity compared to a fully saturated analogue.Unsaturated sites can react via free-radical addition or other chemistries to form network structures, enhancing mechanical strength and thermal stability. acs.orgnih.govwikipedia.org
Terminal Hydroxyl GroupsEnables polymerization via condensation reactions (esterification) with dicarboxylic acids.This is the fundamental reaction for forming polyester chains from diol and diacid monomers. savemyexams.com

Development of Advanced Functional Materials from Diol-Derived Polymers

The true potential of this compound lies in the functional materials that can be developed from its polymers. The presence of unsaturation in the polymer backbone is a critical feature that allows for the creation of thermosets and other advanced materials. rsc.org

Unsaturated polyesters are typically viscous liquids or resins that can be cross-linked into a rigid, three-dimensional network structure. wikipedia.org This cross-linking reaction is often initiated by a catalyst and can occur at room temperature or with heating. tritiumupr.comwikipedia.org The resulting thermoset materials are known for their excellent mechanical properties, chemical resistance, and thermal stability. rsc.org

By cross-linking a polyester derived from this compound, it would be possible to create a range of functional materials. The properties of these materials could be tailored by controlling the cross-link density. For example, a higher degree of cross-linking would lead to a harder, more rigid material, while a lower density would result in a more flexible, elastomeric material. acs.orgnih.gov

Furthermore, these diol-derived polymers could be used as the matrix for composite materials, where they are combined with reinforcing fibers (like glass or carbon fibers) to create lightweight, high-strength components for various industries. tritiumupr.comrsc.org The ability to tune the properties of the polymer matrix through the monomer structure and cross-linking process makes these materials highly versatile. acs.orgnih.govrsc.org

Table 2: Potential Functional Materials from this compound Polymers

Material TypeFabrication PrincipleKey Potential Properties
Thermosetting ResinsCross-linking of the unsaturated polyester chains.High strength, good thermal stability, chemical resistance. rsc.org
ElastomersControlled, low-density cross-linking of the flexible polymer chains.Flexibility, toughness, and resilience. mdpi.comwikipedia.org
Fiber-Reinforced CompositesInfusing a fiber matrix (e.g., flax, glass) with the diol-derived resin and curing (cross-linking).Lightweight, high strength-to-weight ratio, tunable mechanical performance. tritiumupr.comrsc.org
Biodegradable MaterialsIncorporation of ester linkages that are susceptible to hydrolysis. The rate of degradation can be tuned by copolymerization.Potential for applications in tissue engineering or environmentally friendly plastics. The long aliphatic chain may slow degradation. mdpi.comresearchgate.net

Compound Index

Q & A

Q. How should researchers present conflicting diol abundance data in publications?

  • Guidelines :
  • Clearly state analytical conditions (e.g., column type, detector sensitivity) to contextualize variability.
  • Use error bars for replicate measurements and discuss potential biases (e.g., extraction efficiency differences) .
  • Reference public datasets (e.g., PANGAEA repository for diol abundances) for cross-study comparisons .

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